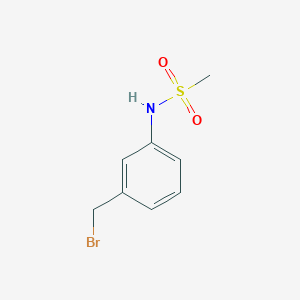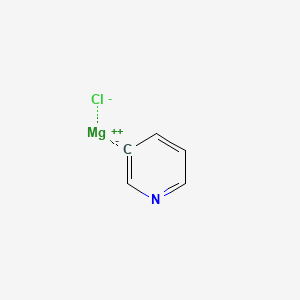
N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH) is an amino acid derivative that has been used in a variety of scientific research applications. It is a synthetic compound that has been used as a building block for synthesizing a wide range of compounds, such as peptides, proteins, and other biomolecules. Ac-DL-Val(4,4,4-triF)-OH has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Mecanismo De Acción
Ac-DL-Val(4,4,4-triF)-OH has been found to act as a competitive inhibitor of enzymes. It binds to the active site of enzymes and blocks the binding of the substrate, thus preventing the enzyme from catalyzing the reaction. It has been found to have a high affinity for certain enzymes, such as tyrosine kinase, and has been used in the study of enzyme inhibition.
Biochemical and Physiological Effects
Ac-DL-Val(4,4,4-triF)-OH has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as tyrosine kinase. It has also been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. In addition, it has been found to have antioxidant and free radical scavenging activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ac-DL-Val(4,4,4-triF)-OH has a number of advantages and limitations for use in lab experiments. One of the major advantages of using Ac-DL-Val(4,4,4-triF)-OH is that it is a synthetic compound and is relatively easy to synthesize. This makes it an ideal building block for synthesizing a wide range of compounds. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. However, Ac-DL-Val(4,4,4-triF)-OH is also relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
For research include the development of new methods for synthesizing Ac-DL-Val(4,4,4-triF)-OH, the development of new applications for Ac-DL-Val(4,4,4-triF)-OH, and the development of new methods for studying the biochemical and physiological effects of Ac-DL-Val(4,4,4-triF)-OH. In addition, future research could focus on the development of new methods for studying the mechanism of action of Ac-DL-Val(4,4,4-triF)-OH and the development of new methods for using Ac-DL-Val(4,4,4-triF)-OH in drug design and drug metabolism studies.
Métodos De Síntesis
Ac-DL-Val(4,4,4-triF)-OH can be synthesized from a variety of starting materials, such as 4-fluoro-DL-valine, trifluoroacetic acid, and acetic anhydride. The reaction is typically carried out in aqueous solution at a temperature of around 80°C. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to facilitate the reaction. The reaction can be carried out in the presence of an inert gas, such as nitrogen or argon, to prevent the formation of unwanted byproducts. The resulting product is a white crystalline solid.
Aplicaciones Científicas De Investigación
Ac-DL-Val(4,4,4-triF)-OH has been used in a variety of scientific research applications. It has been used as a building block for synthesizing peptides, proteins, and other biomolecules. It has also been used as a substrate for enzyme assays and as a reagent for chemical reactions. It has been used in the study of enzyme kinetics and the study of enzyme inhibition. It has also been used in the study of drug metabolism and the design of new drugs.
Propiedades
IUPAC Name |
2-acetamido-4,4,4-trifluoro-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c1-3(7(8,9)10)5(6(13)14)11-4(2)12/h3,5H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWXZQVQWBUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)




![N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine](/img/structure/B6316529.png)




